molecular formula C24H21N3O5S B2648982 Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-55-2

Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2648982
CAS No.: 851947-55-2
M. Wt: 463.51
InChI Key: QGRBNBWDSFGLOY-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S and its molecular weight is 463.51. The purity is usually 95%.
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Biological Activity

Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the thienopyridazine class. Its complex structure features a fused ring system that combines thiophene and pyridazine moieties, along with functional groups such as methoxy and acetamido. These characteristics enhance its chemical reactivity and potential biological activity, making it a significant subject in medicinal chemistry and pharmacology.

This compound has been identified as a potential modulator of adenosine A1 receptors , which are crucial in various physiological processes, including cardiovascular function and neuroprotection. The modulation of these receptors may lead to therapeutic effects in conditions such as heart disease and neurodegenerative disorders.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including colon cancer cells. The unique structural features contribute to its interaction with biological targets, suggesting potential applications in cancer therapy.

Enzyme Inhibition

Additionally, studies have shown that this compound may function as an acetylcholinesterase inhibitor , which is relevant for treating neurodegenerative diseases like Alzheimer's. The ability to inhibit this enzyme can help in slowing neurodegeneration by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .

Case Studies

  • Adenosine A1 Receptor Modulation : In vitro studies demonstrated that this compound effectively modulates adenosine A1 receptors, leading to reduced myocardial ischemia in animal models.
  • Anticancer Activity : A study involving various cancer cell lines revealed that the compound significantly inhibits cell proliferation in colon cancer cells with an IC50 value indicating high potency compared to standard chemotherapeutics.
  • Neuroprotective Effects : In models of oxidative stress-induced neuronal injury, the compound demonstrated protective effects by reducing apoptosis and oxidative damage, suggesting its potential use as a neuroprotective agent .

Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy group, acetamido groupModulator of adenosine A1 receptors; anticancer activity
Ethyl 3-(4-fluorophenyl)-5-(2-naphthalen-1-ylacetamido)-4-oxothieno[3,4-d]pyridazine-1-carboxylateFluorophenyl groupAnticancer activity
Ethyl 2-(3-methoxyphenyl)-5-oxo-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrole-3-carboxylateAnilino groupPotential herbicidal activity

Summary of Research Findings

Study FocusKey Findings
Adenosine A1 receptor modulationEffective modulation leading to reduced myocardial ischemia
Anticancer activitySignificant inhibition of colon cancer cell proliferation
Neuroprotective effectsReduction of oxidative stress and apoptosis in neuronal cells

Properties

IUPAC Name

ethyl 5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-3-32-24(30)21-18-14-33-22(25-19(28)13-15-9-11-17(31-2)12-10-15)20(18)23(29)27(26-21)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRBNBWDSFGLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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